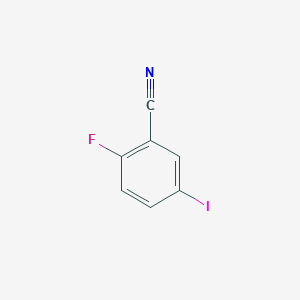

2-Fluoro-5-iodobenzonitrile

Description

Contextual Significance of Halogenated Benzonitriles in Modern Chemistry

Halogenated benzonitriles are organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. These structures are of considerable interest in various domains of chemistry. The presence of halogens and the nitrile group imparts unique reactivity and electronic properties to the molecule, making them versatile intermediates in organic synthesis.

In medicinal chemistry, the nitrile group can act as a bioisostere for a carbonyl group or a halogen, capable of forming crucial hydrogen bonds with biological targets. nih.gov The carbon-nitrogen triple bond is relatively stable and can participate in various chemical transformations. nih.gov Halogens, on the other hand, can influence the molecule's conformation, lipophilicity, and metabolic stability, and can also serve as handles for further chemical modifications through cross-coupling reactions. This dual functionality makes halogenated benzonitriles valuable scaffolds in the design and synthesis of new pharmaceutical agents. For instance, they are used in the preparation of kinase inhibitors and anti-cancer drugs.

Beyond pharmaceuticals, halogenated benzonitriles find applications in materials science. The specific electronic nature of these compounds can be harnessed in the development of materials with desired optical or electronic properties, such as in the synthesis of OLED intermediates. chemical-product.com The ability of halogens to form halogen bonds, a type of non-covalent interaction, is also a key factor in crystal engineering, allowing for the controlled assembly of molecules into well-defined solid-state structures. wikipedia.org

Rationale for In-depth Academic Inquiry into 2-Fluoro-5-iodobenzonitrile

This compound is a di-halogenated benzonitrile (B105546) with a fluorine atom at the second position and an iodine atom at the fifth position of the benzene ring. This specific arrangement of substituents makes it a particularly interesting subject for academic and industrial research. The distinct properties of fluorine and iodine atoms on the same aromatic ring offer a unique platform for selective chemical transformations.

The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties of the benzene ring and influence the reactivity of the adjacent nitrile group. The carbon-iodine bond, in contrast, is weaker and more susceptible to cleavage, making the iodine atom an excellent leaving group in various cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings. This differential reactivity allows for a stepwise and controlled functionalization of the molecule, a highly desirable feature in multi-step organic synthesis.

The presence of the nitrile group further enhances the synthetic utility of this compound. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to construct heterocyclic systems. This trifunctional nature—a reactive iodine, a modifying fluorine, and a versatile nitrile group—positions this compound as a powerful building block for creating complex molecular architectures.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound. The scope is strictly limited to its chemical properties, synthesis, and applications in a research context. The article will delve into the structural and physicochemical characteristics of the molecule, explore established and potential synthetic routes for its preparation, and highlight its utility as a versatile intermediate in the synthesis of other complex molecules. The information presented is intended for a scientific audience interested in the practical applications of specialized chemical compounds in research and development.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₃FIN |

| Molecular Weight | 247.01 g/mol sigmaaldrich.com |

| CAS Number | 351003-36-6 sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 72-76 °C sigmaaldrich.com |

| InChI | 1S/C7H3FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H sigmaaldrich.com |

| InChI Key | BIZHQRAAZMDWNK-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | Fc1ccc(I)cc1C#N sigmaaldrich.com |

Applications in Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized as a building block for more complex molecules. Its utility stems from the presence of multiple reactive sites that can be selectively addressed.

One notable application is in the synthesis of substituted indazoles. For instance, it is used in the preparation of 5-substituted-3-amino indazoles and 5-iodo-1-methyl-1H-indazol-3-amine. sigmaaldrich.com It also serves as a key intermediate in the synthesis of 4-phenoxy benzamide (B126) riboside, which is a precursor to 4-phenoxybenzamide adenine (B156593) dinucleotide. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZHQRAAZMDWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381196 | |

| Record name | 2-Fluoro-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-36-6 | |

| Record name | 2-Fluoro-5-iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Reaction Pathways of 2 Fluoro 5 Iodobenzonitrile

Established Synthetic Routes for 2-Fluoro-5-iodobenzonitrile

The creation of this compound relies on robust and well-documented chemical reactions. These methods are foundational in organic chemistry and have been adapted for the specific synthesis of this halogenated benzonitrile (B105546).

Halogenation is a fundamental process for introducing halogen atoms into a molecule. In the context of synthesizing this compound, this typically involves the iodination of a precursor molecule. One common starting material is 2-Fluorobenzonitrile. The direct iodination of this compound is a primary method for producing this compound.

Another approach within halogenation involves a halogen exchange, such as a Finkelstein reaction or a Ullmann-type coupling, where a different halogen, like bromine, is replaced by iodine. vulcanchem.com For instance, a plausible route could involve the initial bromination of 2,4-difluorobenzonitrile, followed by an iodine exchange to yield the desired product. vulcanchem.com

Visible light-mediated halogenation reactions have also emerged as a powerful tool in organic synthesis. uni-regensburg.de These methods often utilize photocatalysts to facilitate the reaction under milder conditions. uni-regensburg.de

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical species with the aid of a metal catalyst. While often used to react this compound with other molecules, the principles of cross-coupling can also be applied to its synthesis. vulcanchem.com For example, a precursor molecule could be coupled with an iodine source using a palladium catalyst. vulcanchem.com

The iodine atom in this compound makes it a suitable substrate for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, highlighting its utility as a building block in the synthesis of more complex molecules.

A direct and efficient method for synthesizing this compound involves the reaction of 2-Fluorobenzonitrile with iodine in the presence of a base. uni-rostock.dersc.org The base plays a crucial role in facilitating the reaction, often by deprotonating the aromatic ring and making it more susceptible to electrophilic attack by iodine. The choice of base and reaction conditions can significantly influence the yield and purity of the final product. rsc.org

Optimization Strategies for this compound Synthesis

To maximize the efficiency and effectiveness of the synthesis of this compound, various parameters can be optimized. These include the reaction temperature and the choice of solvent, both of which can have a substantial impact on the reaction's outcome.

Reaction temperature is a critical factor that can influence both the rate of reaction and the formation of byproducts. For the synthesis of this compound, maintaining an optimal temperature is essential for achieving high yields and purity. For instance, in some related syntheses, temperatures around 100°C have been employed. uni-rostock.dersc.org However, it has been noted in similar fluorination reactions that high temperatures can sometimes have a detrimental effect. google.com Careful control and optimization of the reaction temperature are therefore necessary to ensure the desired product is obtained in high quality.

Table 1: Effect of Temperature on a Related Synthesis

| Temperature (°C) | Reaction Time | Observations |

|---|---|---|

| 100 | 16 hours | Moderate to good yields observed in a similar reaction system. rsc.org |

| Higher Temperatures | Not Specified | Can have a deleterious effect on the reaction. google.com |

This table is illustrative and based on related synthetic procedures.

The choice of solvent is another crucial parameter in the synthesis of this compound. The solvent can affect the solubility of the reactants, the reaction rate, and the stability of intermediates. Commonly used solvents in related syntheses include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetone. acs.org

Dimethylformamide (DMF): Often used in halogenation and cross-coupling reactions due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.

Tetrahydrofuran (THF): A common solvent for reactions involving organometallic reagents and is also used in various coupling reactions. acs.org

Acetone: Can be used as a solvent for crystallization and in certain reaction setups. acs.org

The selection of the appropriate solvent is dependent on the specific reaction being performed and the nature of the reactants and reagents involved.

Table 2: Solvents Used in Related Synthetic Procedures

| Solvent | Type of Reaction | Reference |

|---|---|---|

| Dimethylformamide (DMF) | Halogenation/Cross-Coupling | |

| Tetrahydrofuran (THF) | Crystallization/Coupling Reactions | acs.org |

Stoichiometric Ratio Optimization for Minimizing Byproducts

The precise control of reactant ratios is paramount in the synthesis of this compound to ensure high yields and minimize the formation of unwanted byproducts. The stoichiometry of the reactants directly influences the reaction pathway and the distribution of products. For instance, in related syntheses, careful adjustment of the amine-to-aldehyde ratio to 1:1 has been shown to improve conversion rates.

In many synthetic preparations, byproducts can arise from side reactions such as dimerization, oxidation, or hydrolysis of functional groups. Optimization studies often involve a systematic variation of the molar ratios of the starting materials, catalysts, and any additives to identify the ideal conditions that favor the desired product. The goal is to achieve a high conversion of the limiting reactant while preventing the excess of other reactants from participating in or catalyzing side reactions.

Table 1: Illustrative Data on Stoichiometric Ratio Optimization

| Reactant A | Reactant B | Catalyst (mol%) | Solvent | Ratio (A:B) | Desired Product Yield (%) | Major Byproduct (%) |

| 2-Fluorobenzonitrile | I₂ | 5 | Acetic Acid | 1:1.1 | 85 | 5 (Di-iodinated) |

| 2-Fluorobenzonitrile | I₂ | 5 | Acetic Acid | 1:1.5 | 82 | 10 (Di-iodinated) |

| 2-Fluorobenzonitrile | NIS | 10 | Acetonitrile | 1:1.2 | 90 | 3 (Over-iodinated) |

| 2-Fluorobenzonitrile | NIS | 10 | Acetonitrile | 1:1.0 | 92 | 1 (Unreacted starting material) |

This table presents hypothetical data for illustrative purposes, based on common optimization strategies in similar reactions.

Advanced Synthetic Techniques and Emerging Approaches

The chemical industry is continuously seeking more efficient, safer, and environmentally friendly methods for producing valuable compounds like this compound. Advanced synthetic techniques are at the forefront of these efforts.

Continuous flow chemistry has emerged as a powerful technology for the industrial synthesis of fine chemicals and pharmaceutical intermediates. smolecule.comsmolecule.com This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process control. acs.org

In the context of this compound and related compounds, continuous flow reactors can facilitate reactions that are difficult to control on a large scale in batch mode. smolecule.comsmolecule.com For example, reactions requiring precise temperature control or the rapid mixing of reagents can be effectively managed in a flow system. acs.org The use of packed-bed reactors with immobilized catalysts is a common strategy in flow chemistry, allowing for catalyst reuse and simplified product purification. acs.org The integration of in-line monitoring and purification steps can lead to a streamlined and highly efficient manufacturing process. acs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours acs.org |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, excellent control acs.org |

| Mass Transfer | Often diffusion-limited | Enhanced by efficient mixing acs.org |

| Safety | Higher risk with large volumes of hazardous materials | Smaller reaction volumes, improved containment |

| Scalability | Challenging, often requires re-optimization | Straightforward by extending operation time acs.org |

| Byproduct Formation | Can be significant due to prolonged reaction times | Often reduced due to precise control of conditions acs.org |

This table provides a general comparison and specific advantages noted in the literature for flow chemistry.

While this compound itself is achiral, it serves as a crucial building block for the synthesis of chiral derivatives with specific stereochemistry. Stereoselective synthesis is critical in the development of pharmaceuticals, where often only one enantiomer or diastereomer of a molecule exhibits the desired biological activity.

Research into the stereoselective synthesis of derivatives often involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during a reaction. For instance, methods have been developed for the stereoselective synthesis of β-fluorostyrene derivatives from common intermediates, which could be conceptually applied to derivatives of this compound. nih.gov Such approaches might involve a stereospecific replacement of a functional group or a sequence of reactions that introduces a chiral center with high selectivity. nih.gov

Copper-catalyzed cross-coupling reactions, which are relevant to the functionalization of aryl halides like this compound, have also been a focus of methods development for creating stereogenic centers. acs.orgacs.org The development of new chiral ligands for these catalytic systems is an active area of research aimed at achieving high enantioselectivity in the synthesis of complex molecules.

Iii. Reactivity and Mechanistic Studies of 2 Fluoro 5 Iodobenzonitrile

Fundamental Reactivity Patterns of 2-Fluoro-5-iodobenzonitrile

This compound is a polysubstituted aromatic compound featuring three distinct functional groups on a benzene (B151609) ring: a fluorine atom, an iodine atom, and a nitrile group (-CN). The reactivity of this molecule is governed by the interplay of the electronic effects of these substituents.

Fluorine (F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates it toward nucleophilic aromatic substitution.

Iodine (I): Iodine is the least electronegative of the common halogens but is highly polarizable. It also exhibits a -I effect, further contributing to the electron-deficient nature of the ring.

Nitrile Group (-CN): The nitrile group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It strongly deactivates the ring towards electrophilic attack and significantly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.

In this compound, the fluorine atom is ortho to the nitrile group, and the iodine atom is meta to it. This substitution pattern makes the carbon atom attached to the fluorine particularly electron-poor and thus the primary site for nucleophilic attack. The combined electron-withdrawing properties of the substituents render the aromatic ring highly susceptible to reactions with nucleophiles.

Cross-Coupling Reactions of this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the iodine substituent on the this compound ring serves as an excellent handle for such transformations. The high reactivity of the C-I bond in oxidative addition steps makes this compound a versatile substrate for palladium-catalyzed reactions like Suzuki and Sonogashira couplings.

Note on Isomer Specificity: While the subject of this article is this compound, published research detailing specific cross-coupling reactions has been found for the isomer 3-fluoro-5-iodobenzonitrile (B1302148). The reaction conditions and principles are directly analogous and are presented here as representative examples of the compound's reactivity.

Suzuki Coupling Reactions for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the creation of biaryl structures, which are prevalent in pharmaceuticals and materials science. mdpi.com This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. For this compound, the reaction would proceed by coupling at the C-I bond.

The general catalytic cycle involves three primary steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic fragments are eliminated from the palladium complex, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst.

The choice of palladium catalyst is critical for an efficient Suzuki coupling. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used precatalyst that is active for a wide range of substrates. commonorganicchemistry.com Another effective catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)), which is known for its high activity and stability, particularly with challenging substrates. The bulky phosphine (B1218219) ligands on these catalysts facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

A base is essential for the Suzuki coupling, primarily to activate the organoboron species for the transmetalation step. Common inorganic bases such as sodium carbonate (Na₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently employed. commonorganicchemistry.com Potassium phosphate is often used for more challenging couplings as it is a stronger base and can promote the reaction with less reactive boronic acids. The selection of the base can significantly impact the reaction rate and yield.

The solvent system must be capable of dissolving the various components of the reaction. A mixture of an organic solvent and an aqueous solution of the base is common. Tetrahydrofuran (B95107) (THF) is a versatile solvent often used in Suzuki reactions. Other common solvents include dioxane, dimethylformamide (DMF), and toluene, often in combination with water to dissolve the inorganic base. commonorganicchemistry.com

Table 1: Representative Conditions for Suzuki Coupling of Aryl Iodides

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product Yield |

|---|---|---|---|---|---|

| Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 93% researchgate.net |

| 4-Iodobenzonitrile | Phenylboronic acid | Pd-complex | K₂CO₃ | DMF/H₂O | High Conversion researchgate.net |

| Iodo Compound | Boronic Acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 53% commonorganicchemistry.com |

Sonogashira Coupling Reactions

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, along with an amine base. researchgate.net The C-I bond of this compound is highly reactive under these conditions, making it an excellent substrate for synthesizing substituted alkynylbenzonitriles.

Research has demonstrated the successful application of Sonogashira coupling with 3-fluoro-5-iodobenzonitrile to produce various substituted thiazole (B1198619) derivatives, which are of interest as potential ligands for glutamate (B1630785) receptors. nih.gov In these syntheses, 3-fluoro-5-iodobenzonitrile was coupled with terminal alkynes attached to aminothiazole and chlorothiazole rings. The reactions were carried out using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) iodide (CuI) cocatalyst in a solvent mixture containing an amine base such as triethylamine (B128534) (Et₃N). nih.govsoton.ac.uk

Table 2: Sonogashira Coupling of 3-Fluoro-5-iodobenzonitrile with Various Alkynes

| Alkyne Partner | Product | Yield |

|---|---|---|

| 2-Amino-4-ethynylthiazole | 3-[(2-Aminothiazol)-4-ethynyl]-5-fluorobenzonitrile | 62% nih.gov |

| 2-Chloro-4-ethynylthiazole | 3-((2-Chlorothiazol)-4-yl)ethynyl)-5-fluorobenzonitrile | 64% nih.gov |

These findings highlight the utility of the Sonogashira reaction for the functionalization of the fluoro-iodobenzonitrile scaffold, enabling the construction of complex molecular architectures. nih.gov

Other Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is the most labile site for oxidative addition to low-valent transition metal catalysts, making it an ideal substrate for a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Nickel-Catalyzed Biaryl Coupling: A significant application of this compound is in the synthesis of the drug Febuxostat. vdoc.pubcnrs.frppj.org.lyscribd.com A key step in a concise synthesis involves the nickel-catalyzed biaryl coupling between a thiazole derivative and an aryl halide derived from this compound. vdoc.pubscribd.com The reaction is typically carried out using a Ni(OAc)₂ catalyst with a bipyridine ligand in dioxane at elevated temperatures. vdoc.pub This approach is noted for its efficiency, as both coupling partners can be prepared from commercially available materials. vdoc.pubscribd.com

Sonogashira Coupling: The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is also effectively applied to this compound. This reaction has been utilized as a key step in the synthesis of 5-substituted-3-aminoindazoles, which have been investigated as potent kinase inhibitors. austinpublishinggroup.com In this synthetic route, this compound is coupled with trimethylsilylacetylene, followed by further transformations to construct the indazole ring system. austinpublishinggroup.com

The table below summarizes representative transition-metal-catalyzed cross-coupling reactions involving this compound.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Biaryl Coupling | 4-Methyl-5-thiazolecarboxylic acid derivative | 10 mol% Ni(OAc)₂ / 10 mol% bipy | Precursor to Febuxostat | vdoc.pub |

| Sonogashira Coupling | Trimethylsilylacetylene | Not specified | 5-alkynylbenzonitrile intermediate | austinpublishinggroup.com |

Copper-Catalyzed Coupling Reactions of Aryl Iodides

Copper-catalyzed reactions, particularly Ullmann-type condensations, are a classical and valuable method for forming carbon-heteroatom bonds with aryl iodides. This compound serves as a suitable substrate for these transformations.

In the synthesis of analogs of the antischistosomal drug Ro 13-3978, a copper-catalyzed N-arylation was employed to connect the 2-fluoro-5-cyanophenyl moiety to a heterocyclic system. acs.org Specifically, this compound was coupled with 5,5-dimethylhydantoin (B190458) using copper(I) oxide as the catalyst in dimethylacetamide (DMA) at high temperature. This reaction demonstrates the utility of copper catalysis for the N-arylation of amides and related compounds with this compound.

Detailed conditions for this copper-catalyzed coupling are provided in the table below.

| Coupling Partner | Catalyst | Solvent | Temperature | Time | Product | Reference |

| 5,5-Dimethylhydantoin | Cu₂O | DMA | 160 °C | 48 h | 1-(2-Fluoro-5-cyanophenyl)-5,5-dimethylhydantoin | acs.org |

Functional Group Transformations of the Nitrile Moiety

The nitrile group of this compound is a versatile functional handle that can be converted into several other important chemical groups, including carboxylic acids and amines.

Hydrolysis to Carboxylic Acids for Conjugation

The conversion of the nitrile moiety to a carboxylic acid is a fundamental transformation, often employed to prepare a substrate for subsequent conjugation reactions, such as amide bond formation. The hydrolysis typically proceeds in two stages: initial conversion to a primary amide, followed by further hydrolysis to the carboxylic acid.

A documented procedure for the first step involves treating this compound with concentrated sulfuric acid at an elevated temperature to yield the corresponding benzamide (B126). researchgate.netharvard.edu In one study, heating the nitrile with 98% H₂SO₄ at 70°C for 2 hours successfully produced 2-fluoro-5-iodobenzamide. researchgate.netharvard.edu This intermediate amide can then be hydrolyzed to the final 2-fluoro-5-iodobenzoic acid under standard acidic or basic conditions, providing a carboxylic acid ready for conjugation.

| Reactant | Reagent | Temperature | Product | Reference |

| This compound | H₂SO₄ (98%) | 70 °C | 2-Fluoro-5-iodobenzamide | researchgate.netharvard.edu |

Nucleophilic Additions to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is electrophilic and susceptible to attack by nucleophiles. These reactions provide pathways to amines and ketones.

Reduction to Amines: A common transformation of the benzonitrile (B105546) group is its reduction to a benzylamine (B48309) derivative. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting (2-fluoro-5-iodophenyl)methanamine is a valuable building block, introducing a reactive primary amine function.

Addition of Organometallic Reagents: Grignard reagents and other organolithium compounds can add to the nitrile group to form an intermediate imine salt. Subsequent acidic hydrolysis of this intermediate yields a ketone. This two-step process allows for the synthesis of various substituted ketones, transforming the cyano group into a carbonyl with a new carbon-carbon bond. While a Grignard reagent has been prepared from the iodo-position of this compound for reaction with other electrophiles, the addition of external organometallic reagents to its nitrile group represents another key synthetic pathway. vdoc.pub

Iv. Advanced Spectroscopic Analysis and Structural Elucidation of 2 Fluoro 5 Iodobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail about the atomic framework. For 2-Fluoro-5-iodobenzonitrile, a combination of one-dimensional and multidimensional NMR techniques provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts, coupling patterns, and integration of these signals are dictated by the electronic effects of the fluorine, iodine, and nitrile substituents.

The electron-withdrawing nature of the nitrile and halogen groups generally leads to a downfield shift of the aromatic protons compared to unsubstituted benzene. The fluorine and iodine atoms exert both inductive and resonance effects that influence the precise chemical shifts.

A detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton. The proton ortho to the fluorine atom is expected to show coupling to the ¹⁹F nucleus, in addition to proton-proton couplings. The expected splitting patterns are complex due to these multiple coupling interactions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.30 - 7.50 | dd | J(H-3, H-4) ≈ 8-9 Hz, J(H-3, F) ≈ 4-5 Hz |

| H-4 | 7.90 - 8.10 | ddd | J(H-4, H-3) ≈ 8-9 Hz, J(H-4, H-6) ≈ 2-3 Hz, J(H-4, F) ≈ 7-8 Hz |

Note: The data in this table is predicted based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-CN) | 100 - 105 |

| C-2 (C-F) | 160 - 165 (d, ¹JC-F ≈ 250 Hz) |

| C-3 | 118 - 122 (d, ²JC-F ≈ 20-25 Hz) |

| C-4 | 140 - 145 |

| C-5 (C-I) | 90 - 95 |

| C-6 | 135 - 140 (d, ³JC-F ≈ 5-10 Hz) |

Note: The data in this table is predicted based on known substituent effects and data from similar compounds. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. The spectrum of this compound will show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of its electronic environment. Furthermore, the fluorine signal will be split by couplings to the neighboring aromatic protons (H-3 and H-4), providing further structural confirmation. The magnitude of these couplings (JH-F) provides information about the through-bond connectivity.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|

Note: The data in this table is predicted based on known substituent effects and data from similar compounds, referenced against a standard such as CFCl₃. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

COSY: A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons. Cross-peaks would be observed between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by correlating the signals from the ¹H and ¹³C spectra. For example, the proton signal assigned to H-3 would show a correlation to the carbon signal for C-3.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present. The most prominent and diagnostically useful vibrations include the C≡N stretch of the nitrile group, the C-F stretch, and various vibrations of the aromatic ring.

C≡N Stretch: The nitrile group gives rise to a sharp and intense absorption band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. This band is also observable in the Raman spectrum.

Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region.

C-F Stretch: The carbon-fluorine stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the 1200-1300 cm⁻¹ region.

C-I Stretch: The carbon-iodine stretching vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹, and is often weak in the IR spectrum but may be more prominent in the Raman spectrum.

Table 4: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |

| C≡N Stretch | 2220 - 2240 | IR (strong, sharp), Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1200 - 1300 | IR (strong) |

| Aromatic C-H Bending (out-of-plane) | 800 - 900 | IR |

Note: The data in this table is predicted based on characteristic group frequencies and data from similar compounds. Actual experimental values may vary.

ATR-IR and FT-Raman Spectroscopy Data

Attenuated Total Reflectance (ATR) Infrared (IR) and Fourier Transform (FT) Raman spectroscopies are powerful complementary techniques for probing the vibrational modes of a molecule. While specific experimental spectra for this compound are not widely available in peer-reviewed literature, the expected characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule. These include the nitrile (C≡N) stretching, carbon-fluorine (C-F) stretching, carbon-iodine (C-I) stretching, and various vibrations of the benzene ring.

The nitrile group typically exhibits a strong, sharp absorption band in the IR spectrum and a strong, sharp band in the Raman spectrum. The C-F and C-I bonds will also have characteristic stretching frequencies. The aromatic ring will show characteristic C-H stretching, C=C stretching, and in-plane and out-of-plane bending vibrations.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2240 - 2220 | Strong, Sharp | Strong, Sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Medium to Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong | Medium to Strong |

| Carbon-Fluorine (C-F) | Stretching | 1250 - 1000 | Strong | Weak |

| Carbon-Iodine (C-I) | Stretching | 600 - 500 | Medium | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. The exact mass of this compound can be calculated from its molecular formula, C₇H₃FIN. While HRMS is a standard characterization technique, specific experimental data for this compound is not readily found in the cited literature. However, a doctoral thesis reported the use of HRMS for the characterization of a derivative of this compound, confirming the utility of this technique for this class of compounds harvard.edu.

Table 2: Calculated Exact Masses for Isotopologues of this compound (C₇H₃FIN)

| Isotopologue | Monoisotopic Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₇¹H₃¹⁹F¹²⁷I¹⁴N | 246.9349 | 100 |

| ¹³C¹²C₆¹H₃¹⁹F¹²⁷I¹⁴N | 247.9382 | 7.6 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile compounds in a mixture and then detects them with a mass spectrometer. It is a valuable tool for identifying products and impurities in a chemical reaction. A study on the synthesis of antischistosomal aryl hydantoins utilized this compound as a starting material and employed GC-MS for data acquisition, indicating the suitability of this technique for analyzing this compound acs.org.

In a typical GC-MS experiment, this compound would elute from the GC column at a specific retention time. The subsequent mass spectrum would show the molecular ion peak (M⁺) and various fragment ions resulting from the ionization process. The expected fragmentation pattern would involve the loss of the iodine atom, the fluorine atom, the nitrile group, and cleavage of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions. As this compound is a solid at room temperature, it is amenable to single-crystal X-ray diffraction analysis. However, a search of the published scientific literature did not yield a crystal structure for this compound. Therefore, a detailed discussion of its crystal packing, unit cell parameters, and specific intramolecular geometry in the solid state is not possible at this time.

V. Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Iodobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can predict various properties, including optimized geometry, vibrational frequencies, and electronic energies. For 2-Fluoro-5-iodobenzonitrile, DFT studies would typically be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

These calculations would reveal the distribution of electron density within the molecule, highlighting the influence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups, as well as the bulky iodo (-I) group, on the aromatic ring. The calculated Mulliken atomic charges or Natural Population Analysis (NPA) charges would quantify the partial charges on each atom, providing insights into the molecule's polarity and potential sites for electrostatic interactions. The molecular electrostatic potential (MEP) map would visually represent the electron-rich and electron-deficient regions, further indicating likely sites for nucleophilic and electrophilic attack.

| Property | Calculated Value (Hypothetical) |

| Dipole Moment | ~3.5 Debye |

| Total Energy | Value in Hartrees |

| Chemical Hardness | Value in eV |

| Electronegativity | Value in eV |

Note: The values in this table are hypothetical and serve as an example of what would be obtained from DFT calculations. Actual values would require specific computational studies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO corresponds to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, the presence of both electron-withdrawing and donating (through lone pairs) substituents on the benzene (B151609) ring would influence the energies of these orbitals. Analysis of the spatial distribution of the HOMO and LUMO would show which parts of the molecule are involved in electron donation and acceptance, respectively.

| Orbital | Energy (Hypothetical) |

| HOMO | -7.0 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap | 5.5 eV |

Note: These energy values are illustrative and would be determined through specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations could be employed to study its intermolecular interactions and behavior in different environments, such as in solution or in a condensed phase. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

Such simulations could provide insights into how molecules of this compound pack in a crystal lattice or how they interact with solvent molecules. This information is valuable for understanding its physical properties, such as solubility and melting point. Conformational analysis, although limited for this specific molecule, would explore any minor fluctuations in dihedral angles and their energetic consequences.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While there are no specific QSAR studies focused solely on derivatives of this compound, this methodology could be applied if a set of its derivatives with measured biological activity were available.

In a hypothetical QSAR study, various molecular descriptors for a series of this compound derivatives would be calculated. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model would then be developed to correlate these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Electronic Properties Evaluation

Advanced computational techniques can provide a deeper understanding of the electronic properties of this compound.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the electron density to partition a molecule into atomic basins. This analysis provides a rigorous definition of atoms and chemical bonds within a molecule. For this compound, QTAIM analysis would characterize the nature of the chemical bonds (e.g., covalent, ionic, van der Waals) by examining the properties of the electron density at the bond critical points.

Nucleus-Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity of a cyclic molecule. github.io It involves calculating the magnetic shielding at a point in space, typically at the center of a ring. A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and anti-aromaticity. For the benzene ring in this compound, a NICS calculation would quantify its degree of aromaticity and how it is influenced by the substituents.

| Analysis | Key Finding (Hypothetical) |

| QTAIM | Characterization of C-F, C-I, and C-C bond properties. |

| NICS(0) | Negative value, confirming the aromaticity of the benzene ring. |

| NICS(1) | More negative value than NICS(0), indicating a strong diatropic ring current above the plane. |

Note: The findings presented are based on the expected results from these standard computational analyses.

Natural Bond Orbital (NBO) Analysis

No published studies containing a Natural Bond Orbital (NBO) analysis of this compound were found. Such an analysis would provide valuable insights into the molecule's electronic structure, including hyperconjugative interactions, charge delocalization, and the nature of its chemical bonds. This would involve the calculation and interpretation of donor-acceptor interactions and their stabilization energies (E(2)). Without dedicated computational research on this specific molecule, a data table of these interactions cannot be generated.

Thermodynamic Property Calculations (e.g., Enthalpies of Formation, Vaporization, Sublimation)

There is no available data from theoretical calculations on the thermodynamic properties of this compound. The determination of properties such as the enthalpy of formation, enthalpy of vaporization, and enthalpy of sublimation through computational methods like Density Functional Theory (DFT) has not been reported in the accessible scientific literature. Consequently, a data table of these thermodynamic parameters cannot be provided.

Vi. Applications of 2 Fluoro 5 Iodobenzonitrile in Advanced Synthesis

Pharmaceutical Synthesis and Medicinal Chemistry

In the realm of drug discovery and development, 2-Fluoro-5-iodobenzonitrile serves as a crucial starting material and intermediate. The presence of both fluoro and iodo substituents allows for differential reactivity in cross-coupling reactions, while the nitrile group can be transformed into various other functionalities or participate in cyclization reactions. This trifunctional nature is highly advantageous for creating diverse molecular scaffolds for biologically active molecules.

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk Consequently, kinase inhibitors have become one of the most important classes of modern therapeutics. ed.ac.uk this compound is instrumental in the synthesis of novel kinase inhibitors, particularly those based on the indazole scaffold. Research has demonstrated its use in the synthesis of 5-substituted-3-amino indazoles, which have been evaluated as potent and selective kinase inhibitors. sigmaaldrich.com The synthetic strategy leverages the reactivity of the functional groups on the benzonitrile (B105546) ring to construct the bicyclic indazole system, a core structure in many approved kinase inhibitor drugs.

Table 1: Application of this compound in Kinase Inhibitor Synthesis

| Target Scaffold | Significance | Reference Compound |

|---|

The development of targeted anti-cancer therapies often focuses on inhibiting specific proteins that drive tumor growth, such as protein kinases. The role of this compound in synthesizing kinase inhibitors directly translates to its importance in anti-cancer drug development. ed.ac.ukmdpi.comnih.gov By serving as a precursor to molecules like 5-substituted indazoles, it contributes to the creation of compounds designed to interfere with cancer cell proliferation, survival, and metastasis. The versatility of this building block allows for the systematic modification of the final inhibitor structure to optimize its potency, selectivity, and pharmacokinetic properties against various cancer-associated kinases.

Beyond its direct role in forming the core of an active pharmaceutical ingredient (API), this compound is a key reactant for producing complex molecular intermediates that are subsequently used in multi-step syntheses.

5-Substituted-3-amino indazoles : As mentioned, this compound is a crucial precursor for these indazole derivatives. sigmaaldrich.com The synthesis typically involves a cyclization reaction where the nitrile and an adjacent group form the pyrazole ring fused to the benzene (B151609) ring. The iodine at the 5-position provides a handle for introducing a wide variety of substituents through reactions like Suzuki or Sonogashira coupling, enabling the creation of a library of potential drug candidates.

4-phenoxy benzamide (B126) riboside : this compound is involved in the preparation of 4-phenoxy benzamide riboside. sigmaaldrich.com This molecule is a key intermediate in the synthesis of 4-phenoxybenzamide adenine (B156593) dinucleotide, an NAD analogue that has shown inhibitory activity against enzymes such as the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis. sigmaaldrich.com

Table 2: Key Pharmaceutical Intermediates Synthesized from this compound

| Intermediate | Therapeutic Area/Target | Synthetic Utility |

|---|---|---|

| 5-Substituted-3-amino indazoles | Oncology (Kinase Inhibitors) | Core scaffold for potent inhibitors. |

Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. Monoacylglycerol lipase (MAGL) is a key enzyme in the brain that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid, a precursor to pro-inflammatory prostaglandins. mdpi.comnih.gov Inhibiting MAGL increases 2-AG levels and reduces neuroinflammation, making it an attractive therapeutic target. mdpi.comnih.govuniversiteitleiden.nl Recent research has identified this compound as a reactant in the synthesis of novel, reversible MAGL inhibitors, highlighting its application in developing potential treatments for neurological disorders.

The presence of a stable iodine atom in the this compound structure makes it an excellent candidate for the development of radiopharmaceuticals for medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.gov The stable iodine can be replaced with a radioactive isotope of iodine (e.g., Iodine-123, Iodine-124, or Iodine-131) in the final stages of a synthesis. This process, known as radioiodination, creates imaging probes that can track the distribution and binding of a drug molecule in the body non-invasively. mdpi.comnih.gov While the fluorine atom can also be replaced with Fluorine-18 for PET imaging, the iodine site offers an alternative radiolabeling strategy. nih.gov These probes are invaluable for drug development, disease diagnosis, and understanding biological processes.

Schistosomiasis is a significant parasitic disease affecting millions worldwide, and the development of new drugs is a critical research area. nih.gov While halogenated aromatic compounds are features of some antimicrobial and antiparasitic drugs, a review of current scientific literature does not provide a direct link or specific application of this compound in the synthesis of antischistosomal agents. The existing research on new antischistosomal compounds focuses on other chemical scaffolds and synthetic pathways. nih.govnih.gov

Agrochemical Development

The strategic incorporation of fluorine into active ingredients is a key concept in the creation of modern crop protection products. Fluorinated compounds often exhibit optimal efficacy, environmental safety, and economic viability. rhhz.net Benzonitrile derivatives are recognized as valuable intermediates in the synthesis of agrochemicals. guidechem.com this compound, as a fluorinated building block, is therefore a significant precursor in this industry.

Synthesis of Pesticides and Herbicides

The development of novel pesticides and herbicides often relies on the use of complex, functionalized building blocks to construct the final active ingredient. While specific commercial pesticides synthesized directly from this compound are not prominently documented in publicly available literature, its structure is representative of the types of intermediates used in modern agrochemical synthesis. For instance, the herbicide Florpyrauxifen-benzyl contains a substituted dichlorofluorophenyl moiety, demonstrating the importance of halogenated and fluorinated phenyl rings in creating effective herbicides. nih.gov

The synthesis of modern agrochemicals, such as certain fungicides and insecticides, frequently involves the coupling of multiple fluorinated intermediates. rhhz.net The iodine and fluorine atoms on the this compound ring serve as "handles" for various cross-coupling reactions (e.g., Suzuki, Sonogashira), which are fundamental in assembling the complex molecular architectures of today's pesticides.

Creation of Fluorinated Compounds with Enhanced Biological Activity

The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, often leading to enhanced biological activity. rhhz.net This is a primary reason for the use of intermediates like this compound in agrochemical research.

Key benefits of fluorination in agrochemicals include:

Increased Lipophilicity : The presence of fluorine can increase the molecule's affinity for lipids, which may enhance its ability to penetrate the waxy outer layers of plants or the cuticles of insects. rhhz.net

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site that would otherwise be vulnerable to metabolic breakdown can make the resulting pesticide more stable and persistent in its action.

Improved Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with the target enzymes or receptors in the pest or weed.

The strategic placement of fluorine, as facilitated by building blocks like this compound, is a crucial tactic for optimizing the potency and efficacy of new agricultural products.

| Property Modified | Effect of Fluorination | Resulting Advantage in Agrochemicals |

|---|---|---|

| Lipophilicity | Generally increases | Improved penetration of biological membranes (e.g., plant cuticles, insect exoskeletons) |

| Metabolic Stability | Increases due to the high strength of the C-F bond | Greater resistance to breakdown by enzymes, leading to longer-lasting activity |

| Binding Affinity | Can be significantly altered due to electronic effects | Stronger and more specific interaction with the target site (e.g., enzyme or receptor) |

Materials Science and Specialty Chemicals Production

The unique electronic properties and reactivity of this compound make it a valuable component in the field of materials science, particularly for creating specialty chemicals with tailored characteristics.

Production of Advanced Materials (e.g., Polymers, Coatings)

Fluoropolymers, or polymers containing fluorine, are known for their high thermal stability, chemical resistance, and unique surface properties. While specific examples of polymers derived directly from this compound are not widely commercialized, its structure provides the necessary functionalities for incorporation into advanced polymer chains. The synthesis of fluoropolymers can be achieved through various polymerization reactions where a fluorinated monomer is used. rsc.org20.210.105

This compound could potentially be used to create specialty polymers where the fluorinated benzonitrile unit imparts desirable properties such as:

High thermal stability

Low surface energy (for coatings)

Specific dielectric properties

The iodine atom provides a site for cross-coupling reactions, allowing the molecule to be incorporated into a polymer backbone or attached as a pendant group. The nitrile group can also undergo polymerization or be chemically modified post-polymerization.

Applications in Organic Light-Emitting Diodes (OLEDs) as Intermediates

Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of organic materials, including emissive, transport, and host layers. uniss.it The performance of an OLED device is highly dependent on the chemical structure and properties of these materials. Benzonitrile-containing molecules are frequently used in the synthesis of materials for OLEDs, particularly for host materials that facilitate the efficient transfer of energy to the light-emitting dopant. ossila.comrsc.org

This compound serves as a key intermediate for building the complex, often heterocyclic, structures used in OLEDs. uniss.it The iodine atom is particularly useful for palladium-catalyzed cross-coupling reactions (like Suzuki and Buchwald-Hartwig couplings), which are standard methods for synthesizing the large, conjugated molecules required for host materials and emitters. rsc.org The fluoro and cyano groups help to tune the electronic properties (HOMO/LUMO energy levels) of the final material, which is critical for controlling charge injection, transport, and recombination within the OLED device, ultimately affecting its efficiency and stability. uniss.it

| Functional Group | Role in Synthesis | Impact on Final OLED Material |

|---|---|---|

| Iodine Atom | Acts as a leaving group in cross-coupling reactions (e.g., Suzuki coupling) to build larger molecular structures. | Enables the construction of the complex conjugated backbones required for charge transport. |

| Fluorine Atom | Modifies the electronic properties of the aromatic ring. | Helps to tune HOMO/LUMO energy levels for efficient charge injection and transport; can improve thermal stability. |

| Nitrile Group (-CN) | Acts as a strong electron-withdrawing group. | Influences the electron-transporting properties of the material, contributing to balanced charge flow. |

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, particularly in chromatography methods like HPLC, derivatization is a technique used to chemically modify an analyte. journalajacr.com This is often done to improve its detectability, for example, by attaching a group (a chromophore or fluorophore) that responds strongly to UV or fluorescence detectors. hta-it.com

While direct studies on this compound are limited, the closely related compound 4-Iodobenzonitrile has been successfully used as a fluorogenic derivatization reagent. nih.gov In a process based on the Suzuki coupling reaction, 4-Iodobenzonitrile reacts with aryl boronic acids to form a highly fluorescent cyanobiphenyl derivative. nih.gov This allows for the ultra-sensitive detection of the original analyte using HPLC with fluorescence detection. nih.gov

Given its structural similarities, this compound possesses the potential to be used in a similar manner. The iodine atom can participate in a palladium-catalyzed Suzuki coupling with a target analyte containing a boronic acid group. The resulting product, a fluorinated biphenyl derivative, would likely be fluorescent, allowing for the sensitive quantification of analytes that are otherwise difficult to detect. This makes such reagents valuable for micro-blood analysis and other applications requiring high sensitivity. nih.gov

Vii. Structure Reactivity Relationships in 2 Fluoro 5 Iodobenzonitrile and Analogues

Influence of Halogen Substituents on Reactivity

| Halogen Property | Fluorine | Chlorine |

| Electronegativity | Highest (3.98) | High (3.16) |

| Inductive Effect (-I) | Strongest | Strong |

| Resonance Effect (+M) | Moderate | Weaker |

| C-Ar Bond Strength | Strongest | Strong |

| Orbital Overlap (2p-2p vs 2p-3p) | More Effective | Less Effective |

When comparing fluorine and chlorine, several key differences emerge that affect the reactivity of the aryl halide.

Inductive Effect: Fluorine is the most electronegative element, and its inductive effect is significantly stronger than that of chlorine. pearson.com This powerful electron withdrawal strongly deactivates the aromatic ring.

Resonance Effect: The resonance donation from fluorine is more effective than that from chlorine. This is attributed to the better energy and size match between the carbon 2p orbitals and the fluorine 2p orbitals, allowing for more efficient orbital overlap compared to the overlap between carbon 2p and chlorine 3p orbitals. stackexchange.com

Bond Strength: The carbon-fluorine (C-F) bond is notably shorter and stronger than the carbon-chlorine (C-Cl) bond. quora.comquora.com This high bond dissociation energy makes the C-F bond more difficult to cleave in reactions like cross-coupling, where C-Cl bond activation is more readily achieved. acs.orgresearchgate.net

The potent electron-withdrawing inductive effect of fluorine significantly reduces the electron density of the aromatic π-system, rendering the ring less nucleophilic and thus less reactive towards electrophiles than benzene (B151609). wikipedia.orgcsbsju.edu This deactivating nature is a hallmark of halogen substituents.

Effects of Functional Group Variations on Reactivity and Stability

The nitrile, or cyano (-C≡N), group is a robust and versatile functional group in organic synthesis. It is generally stable under a variety of reaction conditions, which makes it a valuable component in complex molecule synthesis. libretexts.org

In the context of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the nitrile group is generally well-tolerated. rsc.orgorganic-chemistry.org Its presence on an aromatic ring does not typically interfere with the catalytic cycle involving palladium catalysts. Mechanistic studies have shown that the nitrile group can even play a beneficial role in the stability and coordination of palladium complexes, in some cases increasing catalytic activity. rsc.org The stability and weak nucleophilic nature of organoboron compounds used in Suzuki-Miyaura reactions make the process highly tolerant of various functional groups, including nitriles. mdpi.com This compatibility allows for the modification of other parts of a molecule, such as the carbon-iodine bond in 2-fluoro-5-iodobenzonitrile, while leaving the nitrile group intact for subsequent transformations.

The reactivity of the nitrile group can be compared with its aldehyde (-CHO) and carboxylic acid (-COOH) analogues, particularly in the context of reactions involving the carbon atom of the functional group.

| Functional Group | Hybridization of Carbon | Electrophilicity of Carbon | Typical Reactions |

| Nitrile (-CN) | sp | Less electrophilic than carbonyls | Hydrolysis, Reduction, Grignard reaction |

| Aldehyde (-CHO) | sp2 | Highly electrophilic | Nucleophilic addition, Oxidation, Reduction |

| Carboxylic Acid (-COOH) | sp2 | Less electrophilic than aldehydes | Deprotonation, Reduction, Esterification |

The carbon atom in a nitrile group is sp-hybridized and is less electrophilic than the sp2-hybridized carbonyl carbon of an aldehyde. quora.com Aldehydes are highly reactive towards nucleophilic addition because the carbonyl carbon has a significant partial positive charge. sarthaks.comyoutube.comdoubtnut.com While the nitrile carbon can be attacked by strong nucleophiles like Grignard reagents, the reaction is generally less facile than with aldehydes. britannica.com

Compared to carboxylic acids, the reactivity differs significantly. The primary reaction of a carboxylic acid is the deprotonation of the acidic hydroxyl proton. The carbonyl carbon of a carboxylic acid is less electrophilic than that of an aldehyde due to resonance donation from the adjacent hydroxyl group. pressbooks.pub Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids, a reaction that proceeds via an amide intermediate. libretexts.orgbritannica.com This transformation highlights the nitrile group's role as a precursor to carboxylic acids.

Regioselective Synthesis and Functionalization Strategies

The arrangement of substituents on the this compound ring provides distinct opportunities for regioselective functionalization. The electronic properties of the fluorine, iodine, and nitrile groups, along with their positions, direct incoming reagents to specific sites on the molecule.

One key strategy involves the selective metalation of the aromatic ring. The fluorine and cyano groups can act as ortho-directing groups in deprotometalation reactions. acs.org The use of specific bases, such as TMP (2,2,6,6-tetramethylpiperidyl) derived magnesium and zinc bases, can achieve regioselective deprotonation at positions adjacent to these directing groups, allowing for the introduction of various electrophiles at a specific carbon atom. acs.orgnih.govacs.org

Furthermore, the carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in transition metal-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization at the C-5 position (where iodine is located) via reactions like Suzuki, Heck, or Sonogashira couplings, leaving the fluorine and nitrile groups untouched.

A practical application of this regioselectivity is seen in the synthesis of substituted indazoles. This compound serves as a precursor for 5-substituted-3-amino indazoles and 5-iodo-1-methyl-1H-indazol-3-amine. sigmaaldrich.com In these syntheses, the reaction is directed by the positions of the fluorine and nitrile groups, leading to the formation of the heterocyclic ring system with a specific substitution pattern. The synthesis of various indazole derivatives often relies on such regioselective strategies to build the desired molecular architecture. nih.govmdpi.comnih.gov

Viii. Future Directions and Emerging Research Avenues

Green Chemistry Approaches for 2-Fluoro-5-iodobenzonitrile Synthesis

Traditional chemical synthesis routes often rely on harsh conditions and hazardous materials, prompting a shift towards more sustainable and environmentally benign "green chemistry" approaches. The synthesis of this compound is an area ripe for the application of these principles to reduce waste, improve energy efficiency, and enhance safety.

Key research avenues in this area include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly and uniformly heat reaction mixtures, often leading to dramatically reduced reaction times, increased product yields, and fewer side products compared to conventional heating methods. The application of microwave-assisted organic synthesis (MAOS) could significantly streamline the halogenation and cyanation steps involved in producing this compound.

Solvent-Free or Alternative Solvent Systems: A primary goal of green chemistry is to minimize or eliminate the use of volatile organic compounds (VOCs). Research is exploring solvent-free reaction conditions, where reactants are ground together, or the use of greener solvents like water, supercritical fluids (e.g., CO2), or ionic liquids. These alternatives can reduce environmental pollution and simplify product purification.

High-Pressure Synthesis (Barochemistry): Applying high hydrostatic pressure can accelerate reactions and influence selectivity by affecting the activation volume of a reaction. uhasselt.be This non-traditional activation method can sometimes allow reactions to proceed at lower temperatures and without catalysts, making it a promising green technique for industrial-scale synthesis. uhasselt.be

Use of Safer Reagents: Future synthetic strategies will likely focus on replacing hazardous reagents with safer, more sustainable alternatives. researchgate.net For instance, developing methods that avoid highly toxic cyanating agents or harsh iodinating reagents would represent a significant green advancement. The use of plant extracts or microorganisms to produce nanoparticles for catalytic processes is also an emerging area that minimizes the use of toxic chemicals. frontiersin.org

Interactive Table: Comparison of Green Synthesis Techniques

| Technique | Principle | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid, uniform heating with microwave energy. | Reduced reaction times, higher yields, improved purity. |

| Solvent-Free Reactions | Reactants are mixed directly without a solvent medium. | Eliminates solvent waste, simplifies purification, lowers costs. |

| Alternative Solvents | Use of water, ionic liquids, or supercritical fluids. | Reduced toxicity and environmental impact compared to VOCs. |

| Barochemistry | Application of high hydrostatic pressure to activate reactions. | Can enable catalyst-free reactions at lower temperatures. uhasselt.be |

Catalyst Development for Enhanced Selectivity and Efficiency in Reactions of this compound

The reactivity of this compound is dominated by the carbon-iodine bond, which is a prime target for transition metal-catalyzed cross-coupling reactions. Future research is focused on developing novel catalysts that offer higher efficiency, greater selectivity, and broader substrate scope for these transformations.

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are fundamental for derivatizing this compound. nih.govresearchgate.netnih.gov The development of next-generation palladium catalysts is a key research focus.

Suzuki-Miyaura Reaction: Research is aimed at creating highly active and durable heterogeneous palladium catalysts that can be easily separated from the reaction mixture and recycled. mdpi.comresearchgate.net The development of ligand-free systems and their application in continuous-flow reactors are making the process more practical and efficient for industrial applications. mdpi.com

Sonogashira Reaction: While traditionally a palladium- and copper-co-catalyzed reaction, modern catalyst development aims to create well-defined, copper-free systems to avoid issues with homocoupling and purification. rsc.orgnih.gov Air-stable palladium precatalysts that allow for rapid, room-temperature couplings are being developed to handle challenging substrates with greater functional group tolerance. nih.gov Visible-light-promoted Sonogashira couplings using novel copper-based catalysts also represent a milder, more energy-efficient approach. rsc.org

Buchwald-Hartwig Amination: The design of advanced phosphine (B1218219) ligands (e.g., BrettPhos, RuPhos) continues to broaden the scope of C-N cross-coupling reactions, allowing for the use of a wider range of amine coupling partners with low catalyst loadings and short reaction times. researchgate.net

Organocatalysis: A move away from metal-based catalysts towards purely organic molecules (organocatalysts) is a significant trend. These catalysts can promote asymmetric reactions, yielding chiral molecules with high enantioselectivity. nih.govbeilstein-journals.org Developing organocatalytic methods for reactions involving this compound or its derivatives could provide access to novel, enantiomerically pure compounds for pharmaceutical applications.

Advanced Applications in Targeted Drug Delivery Systems

Targeted drug delivery aims to deliver therapeutic agents specifically to diseased cells or tissues, enhancing efficacy while minimizing side effects on healthy tissues. researchgate.net The unique electronic properties and synthetic accessibility of this compound make it an attractive scaffold for creating molecules to be integrated into these advanced systems.

Future research will likely explore its use as a precursor for components within various targeted delivery platforms:

Nanocarrier-Based Systems: Nanoparticles, liposomes, and micelles can be used to encapsulate drugs and deliver them to tumor sites through passive or active targeting. researchgate.netyoutube.com Derivatives of this compound could be used to synthesize novel kinase inhibitors or other cytotoxic agents that are then loaded into these nanocarriers. The surface of these carriers can be functionalized with targeting ligands, and derivatives of this compound could potentially be part of the synthesis of such ligands.

Aptamer-Drug Conjugates (ApDCs): Aptamers are single-stranded DNA or RNA oligonucleotides that can bind to specific molecular targets with high affinity. They can be chemically linked to drug molecules to guide them to cancer cells. nih.gov The chemical handles on this compound (iodo and nitrile groups) provide versatile points for chemical modification, allowing it to be incorporated into complex drug molecules that are later conjugated to aptamers.

Peptide-Based Targeting: Peptides can act as highly specific targeting molecules for various diseases. nih.gov this compound can serve as a starting material for synthesizing non-natural amino acids or other functionalities that can be incorporated into peptides to enhance their binding affinity, stability, or therapeutic payload.

Exploration of Novel Biological Activities of this compound Derivatives

While this compound is a known precursor for kinase inhibitors, the vast chemical space accessible from this starting material remains largely unexplored for other biological activities. mdpi.com A key research avenue is the synthesis of compound libraries based on the 2-fluoro-5-substituted benzonitrile (B105546) scaffold to screen for new therapeutic properties.

Emerging areas of exploration include:

Antimicrobial and Antiviral Agents: The growing threat of drug-resistant bacteria and emerging viral diseases necessitates the discovery of new antimicrobial and antiviral compounds. researchgate.net Halogenated aromatic compounds are known to possess such properties, and systematic derivatization of the this compound core could lead to the identification of new leads in this area.

Insecticidal and Agrochemical Applications: The search for new, effective, and environmentally safer pesticides is ongoing. Certain pyrazole derivatives containing fluoro-substituted phenyl groups have shown potent insecticidal activity by acting as ryanodine receptor (RyR) regulators. nih.gov this compound provides a key building block for accessing similar chemical structures.

Inhibitors of Novel Protein Targets: Beyond kinases, there are numerous other protein targets implicated in diseases like cancer, neurodegenerative disorders, and metabolic diseases. High-throughput screening of libraries derived from this compound against a diverse panel of biological targets could uncover entirely new mechanisms of action and therapeutic applications. youtube.com

Interactive Table: Potential Biological Activities of Derivatives

| Compound Class | Potential Biological Activity | Rationale / Example |

| Indazoles / Pyrazoles | Kinase Inhibition, Anticancer | Known application of this compound. mdpi.com |

| Substituted Anilines | Antibacterial, Antifungal | C-N coupling allows access to diverse aniline derivatives. |

| Biaryl Compounds | FGFR1 Inhibition, Anticancer | Suzuki coupling can generate biaryl structures found in some inhibitors. youtube.com |

| Modified Pyrazoles | Insecticidal (RyR modulators) | Similar fluorinated phenyl-pyrazole structures show high insecticidal activity. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction and optimization of chemical reactions with unprecedented speed and accuracy. rsc.orgnih.gov